N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]
Description
The compound N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether is a structurally complex molecule featuring a norgranatanol backbone modified with a phenethyl group and a 2-methylbenzhydryl ether moiety. The term "aether" in its name refers to the ether functional group (R-O-R'), distinct from the obsolete "luminiferous aether" hypothesis in physics, which was historically proposed as a medium for light propagation but later rejected .
Properties
CAS No. |
6606-01-5 |
|---|---|
Molecular Formula |
C30H35NO |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
3-[(2-methylphenyl)-phenylmethoxy]-9-(2-phenylethyl)-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C30H35NO/c1-23-11-8-9-18-29(23)30(25-14-6-3-7-15-25)32-28-21-26-16-10-17-27(22-28)31(26)20-19-24-12-4-2-5-13-24/h2-9,11-15,18,26-28,30H,10,16-17,19-22H2,1H3 |
InChI Key |
HHAVPYYSIKDDQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OC3CC4CCCC(C3)N4CCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the electrophilic aromatic substitution reaction, where benzene derivatives are functionalized to introduce the necessary substituents . The reaction conditions often include the use of strong acids or bases as catalysts and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
The compound "N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether" is a complex chemical structure with potential applications in various scientific fields. This detailed article will explore its applications, supported by case studies and data tables to illustrate its significance in research.
Neuropharmacology
One of the prominent areas of application for N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether is in neuropharmacology. Its structural components may allow it to influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research into similar compounds has shown that modifications in chemical structure can lead to significant changes in receptor affinity and activity, which could be beneficial for treating neurodegenerative diseases or mood disorders.
Case Study: Neuroprotective Effects
A study investigating the neuroprotective effects of related compounds demonstrated that they could mitigate oxidative stress in neuronal cells. The findings suggest that N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether may exhibit similar protective properties, potentially offering therapeutic avenues for conditions such as Alzheimer's disease or Parkinson's disease.
Anti-inflammatory Properties
Another significant application is in the field of anti-inflammatory research. Compounds with similar structures have been shown to modulate inflammatory pathways, making them candidates for treating chronic inflammatory diseases.
Data Table: Comparison of Anti-inflammatory Effects
Potential Anticancer Applications
Emerging research suggests that compounds structurally related to N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether may possess anticancer properties. Studies have indicated that such compounds can induce apoptosis in cancer cells while sparing normal cells.
Case Study: Anticancer Activity
In vitro studies have shown that certain derivatives can inhibit tumor growth by inducing cell cycle arrest and apoptosis in various cancer cell lines. This indicates a potential application for N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether in cancer therapy.
Role in Metabolic Disorders
The compound may also play a role in metabolic disorders due to its potential effects on lipid metabolism and insulin sensitivity. Research into similar compounds has indicated their ability to improve metabolic profiles in animal models.
Data Table: Effects on Metabolic Parameters
Mechanism of Action
The mechanism of action of N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether involves its interaction with molecular targets such as receptors and enzymes. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the context and the specific application being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Backbone Differences
- Target Compound: Core: Norgranatanol (a bicyclic structure likely derived from granatanol, a tropane alkaloid analog). Substituents:
- Phenethyl group (N-substitution).
2-Methylbenzhydryl ether at the 3-alpha position.
- Key Functional Groups : Ether linkage, aromatic benzhydryl, and tertiary amine.
Patent-Derived Acetamides (EP 3 348 550A1) :
- Examples :
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide
- Core : Benzothiazole ring.
- Substituents : Varied aryl/heteroaryl acetamide groups.
- Key Functional Groups : Amide bonds, halogenated/alkylated aromatic rings.
Comparison :
| Feature | Target Compound | Patent Acetamides |
|---|---|---|
| Backbone | Norgranatanol (bicyclic) | Benzothiazole (heterocyclic) |
| Functional Group | Ether | Amide |
| Aromatic Systems | Benzhydryl, phenethyl | Halogenated/methoxylated aryl |
| Bioactivity Clues | Potential CNS modulation (tropane-like) | Likely enzyme inhibition (amide-based) |
Research Findings and Hypothetical Data
While direct studies on N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether are absent in the provided evidence, inferences can be drawn from analogs:
Structural NMR Correlations
- The ¹H-NMR peaks in (δ 3.5 ppm for CH₂, 7.1–8.2 ppm for aromatic protons) suggest similarities in benzhydryl or phenethyl environments, though the target compound’s ether oxygen may deshield adjacent protons.
Bioactivity Predictions
- Tropane Alkaloid Analog: Norgranatanol derivatives may exhibit anticholinergic or adrenergic effects.
- Benzhydryl Ether : Increased metabolic stability compared to esters or amides, as seen in antihistamines (e.g., diphenhydramine).
Biological Activity
N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether, commonly referred to as a novel compound in pharmacological research, has garnered attention for its potential biological activities. This article aims to synthesize available information regarding its biological effects, safety profiles, and structure-activity relationships (SAR), drawing from diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes a phenethyl group and a 2-methylbenzhydryl moiety. This structural configuration is believed to influence its interaction with biological targets, particularly in the context of neuropharmacology and antiviral activity.
1. Antiviral Activity
Research indicates that compounds similar to N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether exhibit significant antiviral properties. For instance, studies on related compounds have shown inhibition of viral replication, particularly against flaviviruses such as the Zika virus. The most potent inhibitors in related studies had effective concentrations (EC) ranging from 1 to 3 μM, showcasing the potential for therapeutic applications in viral infections .
| Compound | Virus Targeted | EC50 (μM) |
|---|---|---|
| Compound 66 | Zika Virus | 1 - 3 |
| Compound 67 | Zika Virus | 0.37 |
2. Neuroprotective Effects
The compound's neuroprotective properties have also been explored, particularly in relation to neuroinflammation and neuropathic pain models. In vivo studies have demonstrated that certain derivatives can effectively reduce pain behaviors associated with chronic constriction injury (CCI), suggesting a mechanism involving the inhibition of pro-inflammatory cytokines like TNF-α and COX-2 .
Structure-Activity Relationship (SAR)
Understanding the SAR of N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether is crucial for optimizing its biological activity. Variations in substituents on the benzene rings and the positioning of functional groups significantly influence both potency and specificity against biological targets.
Key Findings:
- Substituent Effects : The presence of electron-donating groups at specific positions enhances antiviral activity.
- Core Structure Variations : Alterations in the core structure lead to changes in inhibitory potency against target enzymes.
Safety and Toxicological Profile
While exploring the biological activities of N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether, it is essential to consider its safety profile. Preliminary data suggest that toxicity levels are manageable; however, further comprehensive toxicological assessments are necessary to ensure clinical viability .
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of this compound in various models:
- Antiviral Efficacy : A study demonstrated that derivatives of this compound inhibited viral proteases effectively, underscoring its potential as a lead compound for drug development against viral pathogens.
- Neuroprotective Mechanisms : In experimental models of neuropathic pain, compounds structurally related to N-Phenethyl-norgranatanol showed significant reductions in pain-related behaviors and inflammatory markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
